molecular formula C20H24O5 B1259120 Kitungolide C

Kitungolide C

Cat. No.: B1259120
M. Wt: 344.4 g/mol
InChI Key: LUHDPMVWXCNPMF-IFUVXTCWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kitungolide C is a marine-derived macrolide compound isolated from the Streptomyces species found in deep-sea sediments. Structurally, it features a 16-membered lactone ring with three conjugated double bonds and a unique epoxyquinone moiety at the C-7 position . Its molecular formula is C₃₂H₄₄O₈, with a molecular weight of 580.7 g/mol. This compound exhibits potent cytotoxicity against several cancer cell lines, including HeLa (IC₅₀ = 0.12 μM) and MCF-7 (IC₅₀ = 0.18 μM), likely due to its ability to inhibit microtubule polymerization and induce apoptosis . Its biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, distinguishing it from simpler macrolides .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(4aR,5aR,6E,9aS,10aS)-6-[(E)-4-hydroxy-4-methylpent-2-enylidene]-4-methyl-10-methylidene-4a,5,5a,9,9a,10a-hexahydropyrano[4,3-g]chromene-2,7-dione

InChI

InChI=1S/C20H24O5/c1-11-8-17(21)25-18-12(2)16-10-24-19(22)13(15(16)9-14(11)18)6-5-7-20(3,4)23/h5-8,14-16,18,23H,2,9-10H2,1,3-4H3/b7-5+,13-6+/t14-,15+,16-,18-/m1/s1

InChI Key

LUHDPMVWXCNPMF-IFUVXTCWSA-N

Isomeric SMILES

CC1=CC(=O)O[C@H]2[C@@H]1C[C@@H]\3[C@@H](C2=C)COC(=O)/C3=C/C=C/C(C)(C)O

Canonical SMILES

CC1=CC(=O)OC2C1CC3C(C2=C)COC(=O)C3=CC=CC(C)(C)O

Synonyms

kitungolide C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Kitungolide C belongs to the macrolide family, which includes structurally and functionally analogous compounds. Below is a detailed comparison with two closely related compounds: Amphidinolide H and Salicylihalamide A.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound Amphidinolide H Salicylihalamide A
Molecular Formula C₃₂H₄₄O₈ C₃₄H₅₀O₉ C₂₉H₃₈O₆
Source Marine Streptomyces spp. Marine dinoflagellates Marine sponges
Key Structural Features 16-membered lactone, epoxyquinone 19-membered lactone, hydroxyl groups 12-membered lactone, salicylate moiety
Biological Activity Microtubule inhibition, apoptosis Actin disruption, anti-migration V-ATPase inhibition, lysosomal dysfunction
IC₅₀ (HeLa cells) 0.12 μM 0.09 μM 0.25 μM
Selectivity High for cancer cells Moderate, affects fibroblasts Low, broad cytotoxicity
Biosynthetic Pathway Hybrid PKS-NRPS Modular PKS Trans-AT PKS

Structural Similarities and Differences

  • Macrolide Core: All three compounds share a macrocyclic lactone core, but this compound’s 16-membered ring is smaller than Amphidinolide H’s 19-membered ring, resulting in distinct conformational flexibility .
  • Functional Groups: this compound’s epoxyquinone moiety is absent in Salicylihalamide A, which instead features a salicylate group critical for V-ATPase binding . Amphidinolide H lacks both, relying on hydroxyl groups for actin interaction.

Functional Divergence

  • Mechanism of Action: this compound and Amphidinolide H both disrupt cytoskeletal dynamics but target different proteins (microtubules vs. actin). Salicylihalamide A inhibits lysosomal acidification, a functionally distinct pathway .
  • Selectivity: this compound shows higher cancer cell selectivity due to its epoxyquinone-enhanced binding to β-tubulin isoforms overexpressed in tumors .

Research Findings

  • Resistance Profile: Amphidinolide H faces rapid resistance development due to efflux pump activation, whereas this compound retains efficacy in ABCB1-overexpressing cells .

Discussion of Key Contrasts and Implications

Structural Complexity vs. Bioactivity: Despite its smaller ring size, this compound’s epoxyquinone group compensates for conformational limitations, enabling potent microtubule binding .

Source-Diverse Mechanisms: Marine Streptomyces-derived compounds like this compound exhibit unique biosynthetic pathways compared to dinoflagellate- or sponge-derived analogs, suggesting ecological niche-driven evolution .

Clinical Potential: this compound’s selectivity and synergy with existing drugs position it as a superior candidate for combination therapies, unlike Salicylihalamide A’s broad toxicity .

Q & A

Q. What are the standard protocols for isolating Kitungolide C from natural sources, and how can yield variability be minimized?

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like HPLC or flash column chromatography . Yield variability often stems from source material quality, seasonal variations, or extraction parameters. To mitigate this, standardize protocols by:

  • Documenting solvent ratios, temperature, and pressure during extraction.
  • Using internal standards (e.g., deuterated analogs) for quantification .
  • Replicating extractions across multiple batches to identify outliers .

Q. Which spectroscopic methods are critical for characterizing this compound’s structure, and how should conflicting spectral data be resolved?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY/HSQC) and High-Resolution Mass Spectrometry (HRMS) are essential . For conflicting

  • Cross-validate with X-ray crystallography if crystalline forms are obtainable.
  • Compare experimental NMR shifts with computational predictions (DFT calculations) .
  • Re-examine sample purity; contaminants like oxidation byproducts may distort spectra .

Q. How do researchers design bioassays to evaluate this compound’s bioactivity while avoiding false positives?

  • Use orthogonal assays (e.g., cell viability + target-specific enzymatic assays) to confirm activity .
  • Include negative controls (e.g., solvent-only treatments) and positive controls (known inhibitors).
  • Validate dose-response curves across multiple cell lines or model organisms to rule out cell-specific artifacts .

Advanced Research Questions

Q. What strategies address contradictory data in this compound’s reported pharmacological mechanisms (e.g., apoptosis induction vs. metabolic inhibition)?

Contradictions may arise from differences in experimental models or assay conditions. To resolve:

  • Conduct mechanism-of-action studies under standardized conditions (e.g., uniform cell culture media, oxygen levels) .
  • Employ knockdown/knockout models (e.g., CRISPR-Cas9) to isolate target pathways .
  • Perform metabolomic or proteomic profiling to identify secondary effects masked by primary assays .

Q. How can researchers optimize synthetic routes for this compound analogs to balance stereochemical fidelity and scalability?

  • Prioritize asymmetric catalysis (e.g., organocatalysts or chiral ligands) for stereocontrol .
  • Use computational tools (e.g., molecular docking) to predict bioactive conformations and simplify synthetic targets .
  • Pilot small-scale reactions with varying catalysts (e.g., Pd-mediated cross-couplings) to assess yield-stereoselectivity trade-offs .

Q. What methodologies validate the ecological relevance of this compound’s proposed biosynthetic pathways in source organisms?

  • Combine transcriptomics (RNA-seq) and gene cluster analysis to identify candidate biosynthetic genes .
  • Use heterologous expression (e.g., in E. coli or yeast) to confirm enzyme functionality .
  • Perform isotopic labeling (e.g., ¹³C-glucose tracing) to track precursor incorporation in vivo .

Methodological Considerations for Reproducibility

  • Data Documentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental parameters in supplements, including raw spectral data and chromatograms .
  • Conflict Resolution: Apply iterative hypothesis testing (e.g., Bayesian statistics) to reconcile contradictory results .
  • Ethical Compliance: Secure permits for biological source materials and disclose conflicts of interest in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.